

A Comprehensive Technical Guide to 5-Nitrovanillin

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Compound of Interest		
Compound Name:	5-Nitrovanillin	
Cat. No.:	B156571	Get Quote

This guide provides an in-depth overview of **5-Nitrovanillin**, a key organic intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, and significant applications, particularly in the pharmaceutical industry.

Core Compound Identification

5-Nitrovanillin is a nitrated derivative of vanillin. Its formal IUPAC name is 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. The presence of multiple reactive functional groups—aldehyde, hydroxyl, methoxy, and nitro groups—makes it a versatile precursor in organic synthesis.[1][2]

Identifier	Value
CAS Number	6635-20-7[1][3][4]
Molecular Formula	C ₈ H ₇ NO ₅ [1][3][4]
IUPAC Name	4-hydroxy-3-methoxy-5-nitrobenzaldehyde[1][5]
Synonyms	Vanillin, 5-nitro-; 3-Methoxy-4-hydroxy-5-nitrobenzaldehyde[4][5][6]
EC Number	229-633-2[2]
PubChem CID	81134[2]



Physicochemical Properties

5-Nitrovanillin is a yellow to yellow-green crystalline solid.[1][2][3][6] It is characterized by its limited solubility in water but shows good solubility in alkaline solutions and methanol.[1][2][7]

Property	Value
Molecular Weight	197.14 g/mol [1]
Melting Point	172–178 °C[1][2][3][4]
Boiling Point	212.3 °C to 320.9 °C at 760 mmHg[2][3][4]
Density	~1.5 g/cm ³ [3]
Flash Point	97 °C to 147.9 °C[2][3][8]
Water Solubility	700 mg/L at 23°C[4]
Appearance	Yellow crystalline powder[1][2][3]

Synthesis Protocols

The primary method for synthesizing **5-Nitrovanillin** is through the nitration of vanillin. Below are detailed experimental protocols for common synthesis methods.

This is the most common laboratory-scale synthesis method.

- Principle: Electrophilic aromatic substitution where the nitro group (NO₂+) from nitric acid is
 introduced onto the vanillin ring, ortho to the hydroxyl group.
- Reagents:
 - Vanillin
 - Concentrated Nitric Acid (65-70%)
 - Glacial Acetic Acid (solvent)
- Procedure:



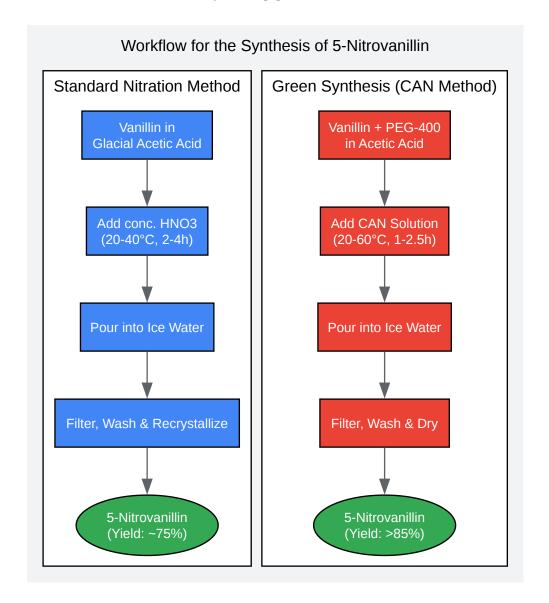
- Dissolve vanillin in glacial acetic acid in a suitable reaction vessel.
- Cool the mixture in an ice bath to maintain a low temperature.
- Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature remains between 20–40°C.[1]
- After the addition is complete, continue stirring for 2–4 hours.[1]
- Pour the reaction mixture into ice-cold water to precipitate the crude product.
- Filter the resulting yellow solid, wash with cold water, and dry.
- Purify the crude product by recrystallization from ethanol or acetic acid.[1][2]
- Yield: Approximately 75%.[1][2] An optimized method using acetyl nitrate with a silica gel catalyst can increase yields to 88%.[1][2]

This method offers a more environmentally friendly alternative to using concentrated nitric acid. [9]

- Principle: CAN acts as the nitrating agent in the presence of a phase transfer catalyst.[9]
- · Reagents:
 - Vanillin
 - Cerium Ammonium Nitrate (CAN)
 - Acetic Acid (5-90% v/v)
 - Polyethylene Glycol-400 (PEG-400) as a phase transfer catalyst
- Procedure:
 - Dissolve vanillin and PEG-400 in the specified concentration of acetic acid. The molar ratio of vanillin to PEG-400 is typically 1:1.25.[9][10]



- Slowly add an aqueous solution of CAN to the mixture. The molar ratio of vanillin to CAN ranges from 1:0.6 to 1:1.6.[9][10]
- Stir the reaction mixture magnetically at a controlled temperature between 20–60°C for 1.0–2.5 hours.[9][10]
- Monitor the reaction's completion using Thin Layer Chromatography (TLC).[9]
- Upon completion, pour the mixture into ice water to precipitate the product.
- Filter the solid, wash with distilled water, and dry to obtain the crude product.
- Yield: Greater than 85% has been reported.[1]





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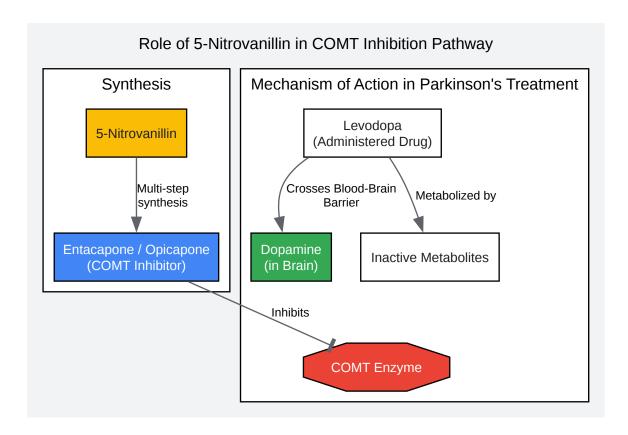
Synthesis pathways for **5-Nitrovanillin**.

Biological Activities and Applications

5-Nitrovanillin is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other bioactive molecules.[1]

The most prominent application of **5-Nitrovanillin** is as a key precursor for synthesizing Catechol-O-methyltransferase (COMT) inhibitors like Entacapone and Opicapone.[1][2][3]

Mechanism of Action: In Parkinson's disease, the drug Levodopa is used to increase
dopamine levels. COMT is an enzyme that breaks down Levodopa before it reaches the
brain. COMT inhibitors block this enzyme, thereby increasing the bioavailability of Levodopa
and prolonging its therapeutic effects.[3] 5-Nitrovanillin is a critical building block for
creating the chemical structure of these inhibitors.[1]



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5-Nitrovanillin as a precursor for COMT inhibitors.



- Antimicrobial and Anticancer Agents: Research has shown that 5-Nitrovanillin and its
 derivatives possess antimicrobial, antifungal, and anti-glycation properties.[1][3] It serves as
 a building block for novel heterocyclic compounds, such as tetrahydropyrimidines and 1,3,4oxadiazoles, which are screened for potential antimicrobial and anticancer activities.[1]
 Some derivatives have been found to induce apoptosis in cancer cells, indicated by an
 increase in the subG1 phase of the cell cycle.[1]
- Coenzyme Q Synthesis: It is an intermediate in the synthetic pathway for Coenzyme Q analogs.[1][2]
- Phenethylamine Synthesis: The compound is used as a starting material for various psychoactive phenethylamines.[2]
- Redox Indicator: The nitro group can be reduced, causing a color change, which makes 5-Nitrovanillin a potential redox indicator in analytical chemistry.[3][7]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **5-Nitrovanillin**.

- ¹H NMR: The proton NMR spectrum is available and used for structural confirmation.[11]
- FTIR: Infrared spectroscopy data, often obtained using KBr pellets or ATR techniques, helps identify functional groups.[5][12]
- UV-Vis: The UV-Visible spectrum, typically measured in a solvent like methanol, provides information about the electronic transitions within the molecule.[13]
- Mass Spectrometry: GC-MS analysis shows a top peak at m/z 197, corresponding to the molecular ion.[5]

This guide consolidates the essential technical information on **5-Nitrovanillin**, highlighting its properties, synthesis, and critical role as an intermediate in modern chemistry and pharmacology. Researchers are encouraged to consult the cited literature for more detailed experimental data and safety information.



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